N-propylbenzene-1,4-disulfonamide
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Overview
Description
N-propylbenzene-1,4-disulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two sulfonamide groups attached to a benzene ring, with a propyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propylbenzene-1,4-disulfonamide can be achieved through various methods. One common approach involves the sulfonation of 4-N-propylbenzene with chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide groups. The reaction conditions typically involve:
Sulfonation: Reacting 4-N-propylbenzene with chlorosulfonic acid at a temperature range of 0-5°C.
Ammonolysis: Treating the resulting sulfonyl chloride intermediate with ammonia or an amine at room temperature to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-propylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the sulfonamide groups can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Hydrolysis: Hydrolysis of the sulfonamide groups can lead to the formation of sulfonic acids and amines.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Utilizing reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
N-propylbenzene-1,4-disulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of oxidative phosphorylation, which is a promising therapeutic strategy for certain cancers.
Biological Research: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other sulfonamide derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-propylbenzene-1,4-disulfonamide involves the inhibition of specific enzymes or metabolic pathways. For instance, it has been shown to inhibit oxidative phosphorylation by targeting complex I of the mitochondrial electron transport chain . This inhibition leads to a decrease in adenosine triphosphate (ATP) production, resulting in cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-morpholinopropyl)benzene-1,4-disulfonamide: Similar structure with a morpholine group instead of a propyl group.
N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide): Contains a diethylaminoethoxy group instead of a propyl group.
Uniqueness
N-propylbenzene-1,4-disulfonamide is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its biological activity and chemical reactivity. Its ability to inhibit oxidative phosphorylation with high potency makes it a valuable compound for research in cancer therapy .
Properties
IUPAC Name |
4-N-propylbenzene-1,4-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-2-7-11-17(14,15)9-5-3-8(4-6-9)16(10,12)13/h3-6,11H,2,7H2,1H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXUETUYERGDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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